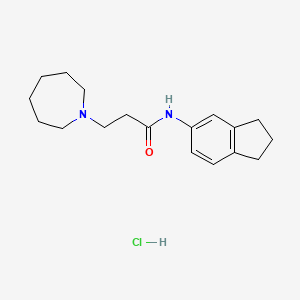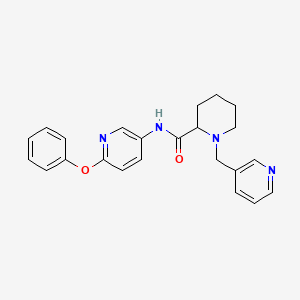
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-2-piperidinecarboxamide
Descripción general
Descripción
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-2-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. This compound has been extensively studied in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-2-piperidinecarboxamide is not fully understood. However, studies have suggested that this compound may act as a modulator of various signaling pathways, including the PI3K/Akt/mTOR pathway and the Wnt/β-catenin pathway. These pathways are involved in various cellular processes, including cell growth, proliferation, and differentiation. By modulating these pathways, this compound may have potential therapeutic applications for the treatment of various diseases.
Biochemical and physiological effects:
Studies have shown that this compound can have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. In vivo studies have shown that this compound can reduce tumor growth and metastasis in animal models of cancer. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-2-piperidinecarboxamide has several advantages for lab experiments. This compound is readily available and relatively easy to synthesize, making it a convenient tool for researchers. Additionally, this compound has been extensively studied, and there is a large body of literature available on its properties and potential applications. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have limited solubility in certain solvents, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-2-piperidinecarboxamide. One potential direction is to further investigate the mechanism of action of this compound and its interactions with various biomolecules. Another direction is to evaluate the potential therapeutic applications of this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on developing new derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties.
Aplicaciones Científicas De Investigación
N-(6-phenoxy-3-pyridinyl)-1-(3-pyridinylmethyl)-2-piperidinecarboxamide has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been studied for its potential as a drug target, as well as its pharmacokinetic and pharmacodynamic properties. In biochemistry, this compound has been evaluated for its interactions with various biomolecules, including enzymes and receptors.
Propiedades
IUPAC Name |
N-(6-phenoxypyridin-3-yl)-1-(pyridin-3-ylmethyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(21-10-4-5-14-27(21)17-18-7-6-13-24-15-18)26-19-11-12-22(25-16-19)29-20-8-2-1-3-9-20/h1-3,6-9,11-13,15-16,21H,4-5,10,14,17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBHDQAEJQRTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



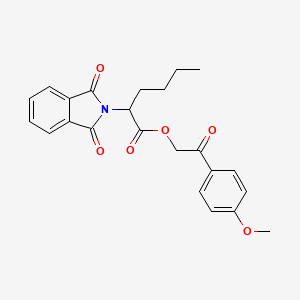
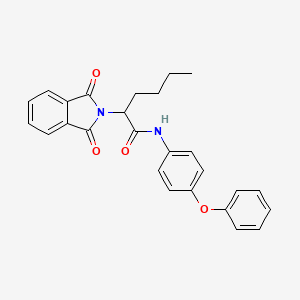

![N-(3-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3945647.png)
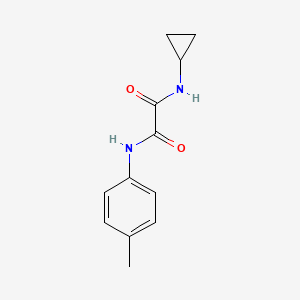
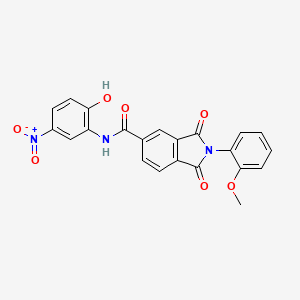
![2,4-dichloro-N-{4-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B3945663.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}butanoic acid](/img/structure/B3945670.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3945674.png)
![2-anilino-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B3945683.png)

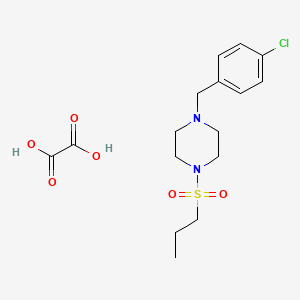
![N-{3-[(4-nitrophenyl)(phenylacetyl)amino]propyl}-2-furamide](/img/structure/B3945712.png)
